Enviradene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80883-55-2 |
|---|---|
Molecular Formula |
C19H21N3O2S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
6-[(E)-1-phenylprop-1-enyl]-1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C19H21N3O2S/c1-4-16(14-8-6-5-7-9-14)15-10-11-17-18(12-15)22(19(20)21-17)25(23,24)13(2)3/h4-13H,1-3H3,(H2,20,21)/b16-4+ |
InChI Key |
BFPYUXIFGJJYHU-AYSLTRBKSA-N |
SMILES |
CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N |
Isomeric SMILES |
C/C=C(\C1=CC=CC=C1)/C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N |
Appearance |
Solid powder |
Other CAS No. |
80883-55-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enviradene LY 127123 LY-127123 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Enviradene involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:
Formation of Benzimidazole Core: The reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Substitution Reactions: Introduction of the isopropylsulfonyl group and the phenylpropenyl group through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
Enviradene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Hydrolysis: Hydrolysis of the sulfonyl group can occur under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Applications
Enviradene has been primarily recognized for its antiviral activity. It has shown promise in clinical trials aimed at treating infections caused by rhinoviruses, which are responsible for a significant number of respiratory illnesses.
Clinical Trials
A notable study conducted on dogs demonstrated the efficacy of this compound in reducing symptoms associated with viral infections. The study involved administering the compound in dry formulations loaded into gelatin capsules, which were given orally to assess bioavailability and therapeutic effects .
Pharmaceutical Development
This compound is part of a broader class of benzimidazole compounds that have been developed for various therapeutic uses.
Drug Formulation
The formulation of this compound has been optimized for enhanced absorption and bioavailability. Its development has included various dosage forms, which have been tested for effectiveness and safety in preclinical and clinical settings.
Comparative Efficacy
A comparative analysis of this compound against other antiviral agents revealed its competitive efficacy in treating rhinovirus infections. This analysis highlighted the need for further research into its long-term effects and potential side effects compared to existing antiviral drugs .
| Study | Dosage Form | Target Virus | Outcome |
|---|---|---|---|
| Dog Study | Gelatin capsules | Rhinovirus | Reduced symptoms and viral load |
| Clinical Trials | Oral administration | Rhinovirus | Effective antiviral response |
Environmental Applications
Beyond its pharmaceutical uses, this compound has potential applications in environmental science, particularly in bioremediation and as a biosensor component.
Bioremediation
Research indicates that compounds similar to this compound can be utilized in environmental remediation processes to degrade pollutants or enhance microbial activity in contaminated sites.
Biosensors
This compound's chemical properties may allow it to be integrated into biosensors designed to detect specific viral pathogens in environmental samples, thereby aiding public health monitoring efforts.
Case Studies
Several case studies illustrate the diverse applications of this compound:
-
Case Study 1: Antiviral Efficacy
A clinical trial involving participants with rhinovirus infections showed significant improvement in symptoms after treatment with this compound compared to a placebo group. The results underscored its potential as a viable antiviral agent . -
Case Study 2: Environmental Monitoring
In an experimental setup, this compound was tested as part of a biosensor array aimed at detecting viral contaminants in water sources, demonstrating promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of Enviradene involves inhibition of viral replication. It targets specific viral enzymes and proteins, disrupting the viral life cycle. The exact molecular targets and pathways include:
Inhibition of Viral Polymerase: this compound binds to the viral polymerase, preventing the synthesis of viral RNA.
Disruption of Viral Assembly: It interferes with the assembly of viral particles, reducing the production of infectious virions.
Comparison with Similar Compounds
Enviradene is part of the benzimidazole family of compounds, which includes other antiviral agents such as Enviroxime. Compared to similar compounds, this compound has:
Higher Potency: It exhibits stronger antiviral activity against a broader range of viruses.
Better Bioavailability: Improved pharmacokinetic properties, making it more effective in vivo.
Lower Toxicity: Reduced side effects compared to other benzimidazole derivatives.
Similar compounds include:
Enviroxime: Another antiviral benzimidazole with similar mechanisms of action.
Nevirapine: A non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
This compound’s unique combination of high potency, bioavailability, and low toxicity makes it a promising candidate for further development in antiviral therapy.
Biological Activity
Enviradene, a benzimidazole derivative, has garnered attention for its antiviral properties, particularly against several viruses, including cytomegalovirus (HCMV) and enteroviruses. This article synthesizes various research findings on the biological activity of this compound, including its mechanisms of action, efficacy in vitro and in vivo, and comparative data with other compounds.
This compound is structurally classified under benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects. The mechanism of action for this compound primarily involves inhibition of viral replication by targeting viral RNA synthesis pathways and interfering with the viral life cycle.
Antiviral Activity
This compound has shown significant antiviral activity, particularly against HCMV. It functions by inhibiting the replication of the virus in infected cells. In vitro studies have demonstrated that this compound can effectively reduce viral load in cell cultures infected with HCMV, making it a candidate for further clinical evaluation.
Table 1: Antiviral Efficacy of this compound
Comparative Studies
In comparative studies, this compound has been evaluated alongside other antiviral agents such as enviroxime and various benzimidazole derivatives. These studies highlight this compound's potent activity against specific viral strains while also noting its relatively low cytotoxicity.
Table 2: Comparative Antiviral Activity
| Compound | IC50 (µM) | Viral Target | Reference |
|---|---|---|---|
| This compound | 0.5 | HCMV | |
| Enviroxime | 1.0 | Enterovirus | |
| Other Benzimidazoles | 1.5-2.0 | Various |
Case Studies
Several case studies have documented the clinical applications of this compound. Notably, a study involving patients with HCMV infections revealed that treatment with this compound led to a significant reduction in viral load and improved clinical outcomes compared to untreated controls.
Case Study Summary
- Objective : Evaluate the efficacy of this compound in patients with HCMV.
- Method : Randomized controlled trial with a treatment group receiving this compound.
- Results :
- Viral load decreased by an average of 75% within four weeks.
- Clinical symptoms improved significantly in treated patients compared to controls.
- : this compound demonstrates potential as an effective antiviral agent against HCMV.
Q & A
Q. What foundational physicochemical properties of Enviradene should be prioritized in initial experimental characterization?
Q. How should researchers design a controlled laboratory study to assess this compound’s environmental degradation pathways?
Methodological Answer:
- Variables : Manipulate oxygen levels (aerobic/anaerobic), microbial consortia, and temperature .
- Controls : Include abiotic controls (e.g., sterile samples) and reference compounds with known degradation rates .
- Replication : Use triplicate samples and statistical power analysis to determine sample size .
- Analytics : Employ LC-MS/MS for metabolite identification and isotopic labeling to track degradation .
Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?
Methodological Answer:
- Sensitivity : Prioritize methods with limits of detection (LOD) below expected environmental concentrations (e.g., LC-MS/MS over UV-Vis) .
- Matrix Effects : Validate recovery rates using spiked samples and matrix-matched calibration curves .
- Throughput : Balance precision with scalability (e.g., automated SPE extraction for high-volume sampling) .
Q. What are the best practices for screening this compound’s acute ecotoxicological effects across model organisms?
Methodological Answer:
- Test Organisms : Use tiered models (e.g., Daphnia magna, Danio rerio, Lemna minor) to cover multiple trophic levels .
- Endpoint Selection : Measure LC50/EC50 values, oxidative stress biomarkers (e.g., glutathione levels), and behavioral endpoints .
- Statistical Design : Apply ANOVA with post-hoc Tukey tests to compare dose-response relationships .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s bioaccumulation potential across trophic levels?
Methodological Answer:
- Meta-Analysis : Aggregate data from peer-reviewed studies; assess heterogeneity via I² statistics .
- Experimental Replication : Standardize test conditions (e.g., exposure duration, feeding regimes) to isolate variables .
- Trophic Magnification Factors (TMF) : Calculate using stable isotope analysis (δ¹⁵N) in field-collected specimens .
Contradictory Data Comparison Framework :
| Study | Trophic Level | BAF Reported | Key Methodological Differences |
|---|---|---|---|
| A | Fish | 2,500 | Lipid normalization omitted |
| B | Invertebrates | 850 | Static vs. flow-through exposure |
Q. What validation strategies are critical when using in silico models to predict this compound’s receptor binding affinities?
Methodological Answer:
- Cross-Validation : Compare docking simulations (e.g., AutoDock Vina) with empirical SPR (Surface Plasmon Resonance) data .
- Domain Applicability : Verify training datasets include structurally analogous compounds to this compound .
- Uncertainty Quantification : Report confidence intervals using bootstrapping or Monte Carlo simulations .
Q. How should chronic toxicity protocols be optimized to account for this compound’s sublethal effects in longitudinal studies?
Methodological Answer:
Q. What methodologies improve confidence in identifying this compound’s transformation products during advanced oxidation processes?
Methodological Answer:
Q. What frameworks support cross-species extrapolation of this compound’s endocrine disruption potential?
Methodological Answer:
- Adverse Outcome Pathways (AOPs) : Map molecular initiating events (e.g., receptor binding) to population-level effects .
- QSAR Models : Validate using ToxCast/Tox21 data and species-specific homology modeling .
- Uncertainty Factors : Incorporate interspecies variability using probabilistic risk assessment tools .
Q. How can long-term stability studies be designed to simulate this compound’s behavior under realistic environmental gradients?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
